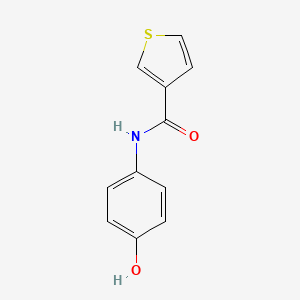

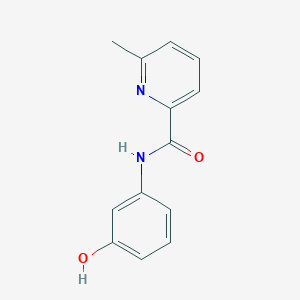

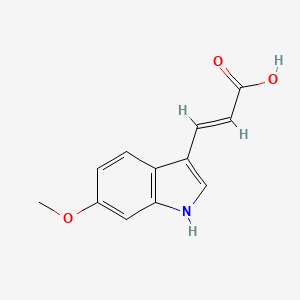

![molecular formula C12H11NO4 B1414912 [5-(4-甲氧基苯基)异恶唑-3-基]乙酸 CAS No. 1018584-41-2](/img/structure/B1414912.png)

[5-(4-甲氧基苯基)异恶唑-3-基]乙酸

描述

“[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide range of biological activities and therapeutic potential . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Synthesis Analysis

The synthesis of isoxazole derivatives has been a field of interest for decades due to their potential as valuable drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular structure of “[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid” consists of an isoxazole ring attached to a methoxyphenyl group and an acetic acid group .Chemical Reactions Analysis

Isoxazole derivatives have been found to exhibit various chemical reactions. For instance, it was demonstrated that one of the synthesized compounds exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .科学研究应用

1. 抗生素开发

该化合物参与头孢菌素抗生素的合成,头孢菌素抗生素是一类 β-内酰胺抗生素。Tatsuta 等人 (1994) 的一项研究讨论了 2-(5-氨基-1,2,4-噻二唑-3-基)-2-(甲氧基亚氨基)乙酸 Z-异构体的制备,这是这些抗生素中的一个关键部分,该异构体是通过氨基异恶唑的骨架重排得到的。这项研究突出了该化合物在推进抗生素合成中的作用 (Tatsuta 等人,1994)。

2. 药物合成

在 Arutjunyan 等人 (2013) 的一项研究中,该化合物的衍生物 [2-异丙基-4-(邻甲氧基苯基)四氢吡喃-4-基]乙酸被用来合成新的酰胺和 1-酰基吡唑。这证明了其在合成新型药物化合物中的效用 (Arutjunyan 等人,2013)。

3. 醛糖还原酶抑制剂

La Motta 等人 (2008) 合成了与该化合物相关的 1,2,4-恶二唑-5-基乙酸和恶唑-4-基乙酸,并测试了它们对醛糖还原酶的抑制作用。这种酶与糖尿病并发症有关,而这些化合物显示出强大的活性,表明它们在治疗白内障等疾病中具有潜力 (La Motta 等人,2008)。

4. 前列腺素合成酶抑制

Yamawaki 和 Ogawa (1988) 探索了 [3, 4-双(4-甲氧基苯基)-5-异恶唑基]乙酸的代谢物抑制前列腺素合成酶的能力。这种活性在控制炎症和疼痛中很重要,这使得这些化合物在抗炎药中具有潜在的用途 (Yamawaki 和 Ogawa,1988)。

5. 溃疡性结肠炎治疗

Jilani 等人 (2013) 合成了该化合物的衍生物用于治疗溃疡性结肠炎。他们的研究报告了有希望的结果,表明这些衍生物是治疗这种慢性炎性肠病的新线索 (Jilani 等人,2013)。

6. 抗癌和抗病毒活性

Havrylyuk 等人 (2013) 合成了该化合物的衍生物以评估它们的抗癌和抗病毒活性。研究发现某些衍生物对白血病细胞系和塔卡里贝病毒株有效,这突出了该化合物在癌症和病毒治疗中的潜力 (Havrylyuk 等人,2013)。

未来方向

作用机制

Target of Action

They can bind to various biological targets based on their chemical diversity . .

Biochemical Pathways

Again, without specific studies, it’s hard to say exactly which biochemical pathways this compound affects. Isoxazole derivatives are known to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. As mentioned earlier, isoxazole derivatives can have a wide range of biological activities .

属性

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKMXHVELQPCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

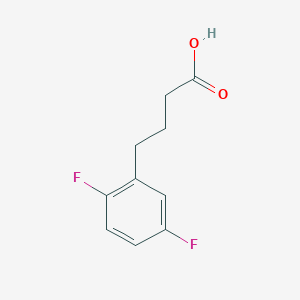

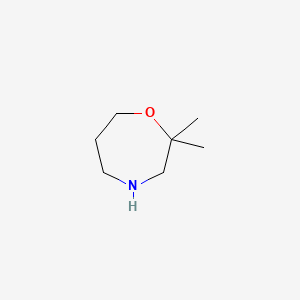

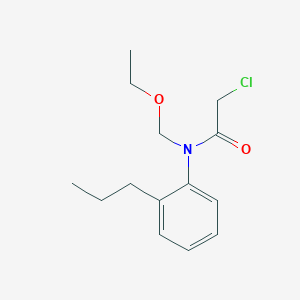

![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)

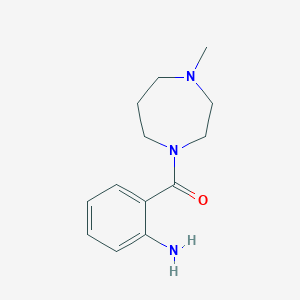

![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)